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Abstract
Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation

channels implicated in a multitude of physiological processes. The lack of potent and selective

inhibitors has historically hindered the elucidation of the specific roles of individual TRPC

channel subtypes. This technical guide details the discovery and development of ML204, a

novel and selective inhibitor of TRPC4 and TRPC5 channels.[1][2] ML204 was identified

through a high-throughput screening campaign and has since become a valuable

pharmacological tool for investigating the function of TRPC4/C5-containing channels.[1][2] This

document provides a comprehensive overview of the quantitative data, detailed experimental

protocols, and key logical and procedural workflows involved in the identification and

characterization of ML204.

Discovery of ML204
ML204 was identified from a high-throughput screen of the Molecular Libraries Small Molecule

Repository, which comprised approximately 305,000 compounds.[1][2] The primary screen was

designed to identify inhibitors of mouse TRPC4β channels stably co-expressed in HEK293

cells with the µ-opioid receptor. Channel activation was initiated by the µ-opioid receptor

agonist DAMGO, and the resulting intracellular calcium influx was measured using a

fluorescent calcium indicator. This effort led to the identification of a promising hit compound

which, after resynthesis and further characterization, was designated ML204.[3]
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High-Throughput Screening (HTS) Workflow
The HTS workflow was a multi-step process designed to identify and validate potent and

selective inhibitors of TRPC4.
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High-Throughput Screening Workflow for the Identification of ML204.

Mechanism of Action and Selectivity
ML204 acts as a direct inhibitor of TRPC4 and TRPC5 channels.[4] Electrophysiological

studies have shown that ML204 can block TRPC4β currents activated through various

mechanisms, including G-protein coupled receptor (GPCR) stimulation and direct G-protein

activation with intracellular GTPγS.[1][2] This suggests that ML204's mechanism of action is a

direct blockade of the channel, rather than interference with upstream signaling pathways.[1][2]

Signaling Pathway of TRPC4 Activation and Inhibition by
ML204
The following diagram illustrates the signaling cascade leading to TRPC4 activation and the

point of inhibition by ML204.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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